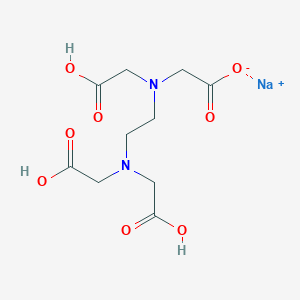
六氟锑酸钾
描述
Potassium hexafluoroantimonate is an inorganic chemical compound with the chemical formula KSbF6. It is a white, crystalline powder that is highly soluble in water. This compound is known for its use in various industrial and scientific applications due to its unique chemical properties .
科学研究应用
Potassium hexafluoroantimonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology and Medicine: The compound is used as a pharmaceutical intermediate in the synthesis of certain medications.
Industry: It is employed in the production of specialty chemicals and materials, including fluoropolymers.
作用机制
Target of Action
Potassium hexafluoroantimonate is an inorganic compound that primarily targets a wide number of exogenous and endogenous hydrophobic electrophiles . These targets play a crucial role in various biochemical reactions, including the conjugation of reduced glutathione .
Mode of Action
The compound interacts with its targets by conjugating with reduced glutathione . This interaction leads to changes in the biochemical properties of the targets, thereby influencing their function and activity .
Biochemical Pathways
Potassium hexafluoroantimonate affects the pathways related to the biosynthesis of steroid hormones . It catalyzes isomerization reactions, which contribute to the biosynthesis of these hormones . The downstream effects of these pathways include changes in the physiological functions regulated by steroid hormones.
Result of Action
The molecular and cellular effects of Potassium hexafluoroantimonate’s action include changes in the function and activity of its targets . These changes can influence various biochemical reactions and pathways, leading to alterations in physiological functions .
Action Environment
The action, efficacy, and stability of Potassium hexafluoroantimonate can be influenced by various environmental factors. For instance, the compound can cause violent reactions with strong acids and oxidizing agents . Therefore, the environment in which the compound is used or stored can significantly impact its action and efficacy.
准备方法
Synthetic Routes and Reaction Conditions: Potassium hexafluoroantimonate can be synthesized through several methods:
Reaction of Potassium Pyroantimonate with Hydrogen Fluoride: Potassium pyroantimonate (K2H2Sb2O7) reacts with hydrogen fluoride (HF) to form potassium hexafluoroantimonate.
Reaction of Antimony Pentafluoride with Potassium Hexafluoromanganate: Antimony pentafluoride (SbF5) reacts with potassium hexafluoromanganate (K2MnF6) to produce potassium hexafluoroantimonate.
Industrial Production Methods: In industrial settings, potassium hexafluoroantimonate is typically produced by treating a mixture of solid antimony (III) oxide and potassium hydroxide with hydrogen peroxide solution (30%) and hydrochloric acid (48%) .
化学反应分析
Types of Reactions: Potassium hexafluoroantimonate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions due to the presence of antimony in its structure.
Substitution Reactions: The compound can undergo substitution reactions where the fluoride ions are replaced by other ligands.
Common Reagents and Conditions:
Strong Acids and Oxidizing Agents: Potassium hexafluoroantimonate can react violently with strong acids and oxidizing agents.
Major Products Formed:
Fluoride Compounds: Reactions involving potassium hexafluoroantimonate often result in the formation of various fluoride compounds.
相似化合物的比较
- Sodium Hexafluoroantimonate (NaSbF6)
- Ammonium Hexafluoroantimonate (NH4SbF6)
- Silver Hexafluoroantimonate (AgSbF6)
Comparison:
属性
IUPAC Name |
potassium;hexafluoroantimony(1-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6FH.K.Sb/h6*1H;;/q;;;;;;+1;+5/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKKGPUEJBHVHZ-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Sb-](F)(F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6KSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586923 | |
| Record name | Potassium hexafluoroantimonate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.849 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16893-92-8 | |
| Record name | Potassium hexafluoroantimonate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium hexafluoroantimonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does Potassium hexafluoroantimonate initiate polymerization reactions?
A: Potassium hexafluoroantimonate (KSbF6) acts as a powerful Lewis acid, capable of initiating cationic polymerization. [, ] When applied to vinyl ether monomers, KSbF6 can initiate polymerization electrochemically. [] This process likely involves the generation of cationic species upon application of voltage, which then propagate the polymerization reaction. The rate of this electro-initiated polymerization can be controlled by adjusting the applied voltage or introducing an alkaline additive. []
Q2: What evidence supports the cationic nature of KSbF6-mediated polymerization?
A2: Several observations point towards the cationic nature of the polymerization initiated by KSbF6:
- Real-time FT-NIR studies: These demonstrate rapid polymerization kinetics, consistent with a cationic mechanism. []
- Voltage dependence: The reaction rate can be readily adjusted by changing the applied voltage, suggesting an electrochemically-driven cationic process. []
- Alkaline additive effects: The introduction of an alkaline additive influences the reaction rate, further supporting the involvement of cationic species. []
- Extended post-curing: The observation of post-curing further points toward a cationic mechanism, as it suggests the persistence of active cationic species even after the initial polymerization. []
Q3: Are there alternative applications of Potassium hexafluoroantimonate beyond polymerization?
A: Yes, research demonstrates that Potassium hexafluoroantimonate can be used to synthesize specialized photoinitiators for free radical polymerization. [] For example, phenacyl ethyl carbazolium hexafluoroantimonate (PECH) was synthesized using KSbF6. [] Upon irradiation, PECH undergoes homolytic bond cleavage, generating free radicals that initiate polymerization. [] This highlights the versatility of KSbF6 in facilitating different types of polymerization reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene](/img/structure/B93916.png)









![Benzenamine,N,N,3-trimethyl-4-[2-(5-quinolinyl)diazenyl]-](/img/structure/B93936.png)

